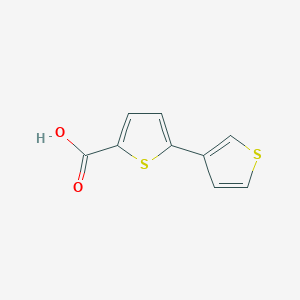

5-(3-Thienyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(3-Thienyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. The compound has the molecular formula C9H6O2S2 and a molecular weight of 210.27 g/mol .

Wirkmechanismus

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This could potentially alter the function of its targets .

Biochemical Pathways

Thiophene derivatives are known to be involved in various chemical reactions, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may have multiple cellular and molecular impacts .

Action Environment

The chemical properties of thiophene derivatives suggest that factors such as ph and temperature could potentially affect their stability and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene rings . Additionally, the Fiesselmann and Hinsberg syntheses are also notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthetic routes that are optimized for yield and efficiency. These methods may include catalytic processes, such as palladium-catalyzed cross-coupling reactions, which allow for the formation of thiophene rings with high regioselectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Thienyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Brominated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H6O2S2

- Molecular Weight : 210.27 g/mol

- IUPAC Name : 5-(3-Thienyl)thiophene-2-carboxylic acid

The compound features a thiophene ring system with a thienyl substitution, which enhances its electronic properties and biological interactions.

Research has demonstrated that this compound exhibits notable biological activities:

Antimicrobial Activity

Studies indicate significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The compound's structure-dependent activity suggests potential for treating infections caused by resistant strains.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cell lines such as A549 human lung adenocarcinoma cells. The IC50 value for these cells is approximately 63.4 µM, indicating its effectiveness as a potential anticancer agent.

Enzyme Inhibition

Preliminary investigations suggest that this compound may interact with key metabolic enzymes, potentially altering pathways relevant to cancer cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant | |

| Anticancer | A549 Cells | IC50 = 63.4 µM | |

| Enzyme Inhibition | Various Enzymes | Variable |

Medicinal Chemistry

The compound's diverse biological activities make it a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies. Its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis underscores its therapeutic potential.

Organic Electronics

Due to its unique electronic properties, this compound is being explored in organic electronics applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its structural characteristics allow for enhanced charge transport properties.

Material Science

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its functional carboxylic acid group enables further chemical modifications, enhancing its versatility in material applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of thiophene compounds demonstrated effective inhibition against Staphylococcus aureus, highlighting the potential of this compound in developing new antimicrobial agents.

- Anticancer Mechanisms : Research involving A549 cells revealed that treatment with this compound resulted in significant cytotoxicity, reducing cell viability by over 60% at concentrations around 100 µM. Flow cytometry analyses confirmed its ability to induce apoptosis.

- Enzyme Interaction Studies : Investigations into enzyme inhibition suggest that this compound may interact with key metabolic enzymes involved in cancer cell metabolism, potentially leading to altered growth dynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

5-Bromo-2-thiophenecarboxylic acid: A brominated derivative with enhanced reactivity in substitution reactions.

2,5-Dimethylthiophene: A methyl-substituted thiophene with different electronic properties.

Uniqueness

5-(3-Thienyl)thiophene-2-carboxylic acid is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it suitable for applications in organic electronics and material science. Its carboxylic acid group also provides a functional handle for further chemical modifications, making it a versatile building block in synthetic chemistry .

Biologische Aktivität

5-(3-Thienyl)thiophene-2-carboxylic acid (CAS No. 60141-31-3) is a compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 210.27 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring system substituted with a thienyl group, which contributes to its unique electronic properties and biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

- Carboxylation of Thiophene Derivatives : Utilizing reagents such as carbon dioxide in the presence of bases like cesium carbonate in dimethyl sulfoxide (DMSO) under controlled conditions.

- Stille Coupling Reactions : This method involves coupling thiophene derivatives with organotin compounds to achieve the desired product efficiently.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study demonstrated that derivatives of thiophene compounds, including this compound, show significant antimicrobial properties against various pathogens. The structure-dependent activity against Gram-positive bacteria has been particularly noted, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

In vitro studies have highlighted the anticancer activity of this compound against various cancer cell lines. For example, it has been tested against A549 human lung adenocarcinoma cells, showing a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the cells. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further drug development.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | Significant | |

| Anticancer | A549 Cells | IC50 = 63.4 µM | |

| Enzyme Inhibition | Various Enzymes | Variable |

Detailed Research Findings

- Antimicrobial Studies : The compound demonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating potent activity compared to standard antibiotics.

- Anticancer Mechanisms : In A549 cells, treatment with this compound resulted in significant cytotoxicity, reducing cell viability by over 60% at concentrations around 100 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

- Enzyme Interaction Studies : Preliminary investigations into enzyme inhibition suggest that this compound may interact with key metabolic enzymes, potentially altering metabolic pathways relevant to cancer cell growth and survival .

Eigenschaften

IUPAC Name |

5-thiophen-3-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWQKDXTFZYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366013 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60141-31-3 | |

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.